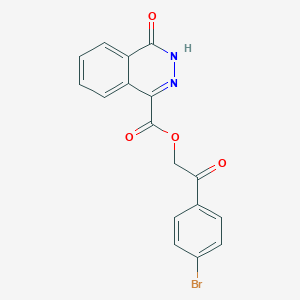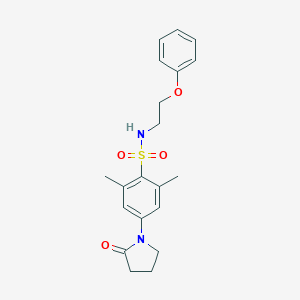
1-allyl-3'-(4-methylphenyl)-1,2',3,3'-tetrahydrospiro(2H-indole-3,2'-quinazoline)-2,4'(1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3'-(4-methylphenyl)-1,2',3,3'-tetrahydrospiro(2H-indole-3,2'-quinazoline)-2,4'(1'H)-dione, commonly known as AMPIQ, is a synthetic compound with potential therapeutic applications. It is a spirocyclic compound that belongs to the class of quinazoline derivatives. The compound has gained significant attention due to its interesting structure and potential pharmacological properties.
Wirkmechanismus
The mechanism of action of AMPIQ is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase. This results in the inhibition of DNA replication and cell proliferation, leading to the death of cancer cells. Additionally, AMPIQ has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
AMPIQ has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the activity of various enzymes and neurotransmitters. Additionally, AMPIQ has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
AMPIQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has shown promising results in various areas of research, making it a potential candidate for further investigation. However, there are also limitations to using AMPIQ in lab experiments. The mechanism of action is not fully understood, and the compound may exhibit off-target effects that need to be carefully considered.
Zukünftige Richtungen
There are several future directions for research on AMPIQ. One area of interest is the development of more potent derivatives of AMPIQ that exhibit improved pharmacological properties. Additionally, the use of AMPIQ in combination with other drugs may enhance its therapeutic efficacy. Further investigation into the mechanism of action and the potential off-target effects of AMPIQ is also needed to fully understand its therapeutic potential. Finally, the development of new drug delivery systems may improve the bioavailability and efficacy of AMPIQ.
Synthesemethoden
The synthesis of AMPIQ involves a multi-step process. The first step involves the synthesis of 4-methylphenyl-2-nitropropene, which is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then condensed with isatin in the presence of acetic anhydride to form the spirocyclic intermediate. Finally, the intermediate is reacted with allyl bromide to form the desired product, AMPIQ.
Wissenschaftliche Forschungsanwendungen
AMPIQ has shown potential therapeutic applications in various areas of research. It has been reported to exhibit anticancer, antitumor, and antiproliferative activities against various cancer cell lines. Additionally, AMPIQ has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been reported to possess anticonvulsant and analgesic properties.
Eigenschaften
Molekularformel |
C25H21N3O2 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-1//'-prop-2-enylspiro[1H-quinazoline-2,3//'-indole]-2//',4-dione |
InChI |
InChI=1S/C25H21N3O2/c1-3-16-27-22-11-7-5-9-20(22)25(24(27)30)26-21-10-6-4-8-19(21)23(29)28(25)18-14-12-17(2)13-15-18/h3-15,26H,1,16H2,2H3 |
InChI-Schlüssel |
BYARYYIOAOGGNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)


![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)